1-Chloro-1-deoxy-D-fructose
Overview
Description
1-Chloro-1-deoxy-D-fructose is a complex organic compound characterized by its tetrahydrofuran ring structure with multiple hydroxyl groups and a chloromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-deoxy-D-fructose typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the chloromethylation of a suitable tetrahydrofuran derivative, followed by hydroxylation reactions to introduce the hydroxyl groups at the desired positions. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-deoxy-D-fructose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution of the chloromethyl group can produce a wide range of functionalized derivatives.
Scientific Research Applications
1-Chloro-1-deoxy-D-fructose has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is used in the study of biochemical pathways and as a probe for investigating enzyme mechanisms.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-1-deoxy-D-fructose exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its use, whether in biochemical studies, drug development, or industrial applications.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R)-2-(Hydroxymethyl)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
(2S,3S,4S,5R)-2-(Methyl)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol:
Uniqueness
The presence of the chloromethyl group in 1-Chloro-1-deoxy-D-fructose makes it unique compared to its analogs, providing distinct reactivity and enabling specific chemical transformations that are not possible with other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S,3S,4S,5R)-2-(chloromethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO5/c7-2-6(11)5(10)4(9)3(1-8)12-6/h3-5,8-11H,1-2H2/t3-,4-,5+,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVLTTZSPOCKHE-ARQDHWQXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CCl)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CCl)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1932126-86-7 | |
Record name | 1-Chloro-1-deoxy-alpha-D-fructofuranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1932126867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-CHLORO-1-DEOXY-.ALPHA.-D-FRUCTOFURANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM15XZ96TQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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